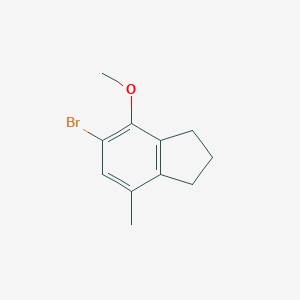

5-Bromo-4-Methoxy-7-Methylindane

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-methoxy-7-methyl-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-7-6-10(12)11(13-2)9-5-3-4-8(7)9/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBZAUYPBWFMDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1CCC2)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379333 | |

| Record name | 5-Bromo-4-Methoxy-7-Methylindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-09-1 | |

| Record name | 5-Bromo-2,3-dihydro-4-methoxy-7-methyl-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-Methoxy-7-Methylindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Bromo-4-Methoxy-7-Methylindane

Abstract

This technical guide provides a comprehensive, step-by-step pathway for the synthesis of 5-Bromo-4-Methoxy-7-Methylindane, a substituted bicyclic aromatic hydrocarbon. The indane scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous biologically active compounds. This document outlines a robust, multi-step synthetic route commencing from commercially available 3-methylanisole. The strategy involves an initial Friedel-Crafts acylation to construct a key keto-acid intermediate, followed by reductions and an intramolecular cyclization to form the 4-methoxy-7-methylindane core. The synthesis culminates in a highly regioselective electrophilic aromatic bromination to yield the target molecule. Each step is detailed with causality-driven experimental choices, mechanistic insights, and validated protocols derived from established chemical literature. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of the Indane Scaffold

The indane (2,3-dihydro-1H-indene) ring system represents a highly valuable structural motif in the development of therapeutic agents. Its rigid, fused bicyclic structure, combining both aromatic and aliphatic characteristics, provides a unique three-dimensional framework for the precise spatial orientation of functional groups. This conformational constraint is often key to achieving high-affinity and selective interactions with biological targets. Consequently, the indane core is found in a diverse array of clinically significant drugs, underscoring its status as a "privileged scaffold" in medicinal chemistry.

The specific target of this guide, this compound, is a precisely functionalized derivative. The methoxy and methyl groups serve to modulate the electronic and lipophilic properties of the molecule, while the bromine atom provides a versatile synthetic handle for further elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular libraries for drug discovery programs. The synthesis pathway detailed herein is designed to be logical, efficient, and scalable, providing a clear roadmap for accessing this valuable chemical building block.

Retrosynthetic Analysis

A logical retrosynthetic strategy for this compound begins by disconnecting the bromine atom, suggesting a late-stage electrophilic bromination of the precursor, 4-Methoxy-7-Methylindane. This precursor can be derived from the corresponding indanone, which in turn can be formed via an intramolecular Friedel-Crafts cyclization of a substituted phenylbutyric acid. This acid intermediate is accessible from a Friedel-Crafts acylation of a suitable substituted benzene with succinic anhydride. This multi-step approach allows for the controlled construction of the indane core and the strategic introduction of substituents.

Caption: Retrosynthetic pathway for this compound.

Synthesis Pathway and Experimental Protocols

The proposed forward synthesis is a four-stage process designed for efficiency and control over regiochemistry.

Stage 1: Friedel-Crafts Acylation to form β-(4-Methoxy-2-methylbenzoyl)propionic acid

The synthesis initiates with a Friedel-Crafts acylation of 3-methylanisole with succinic anhydride. The methoxy group is a strong ortho-, para-director. Due to steric hindrance from the adjacent methyl group, the acylation predominantly occurs at the C4 position (para to the methoxy group), which is the most electronically activated and sterically accessible site. Anhydrous aluminum chloride (AlCl₃) is employed as the Lewis acid catalyst to activate the succinic anhydride by forming a highly electrophilic acylium ion intermediate.[1][2]

Experimental Protocol:

-

In a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, combine succinic anhydride (1.0 eq) and dry nitrobenzene (as solvent).

-

Cool the mixture in an ice bath and add powdered anhydrous aluminum chloride (2.2 eq) portion-wise with vigorous stirring.

-

Once the addition is complete, add 3-methylanisole (1.0 eq) dropwise from the funnel, maintaining the temperature below 10°C.

-

After the addition, allow the reaction mixture to stir at room temperature for 24 hours.

-

Quench the reaction by carefully pouring the mixture onto crushed ice containing concentrated hydrochloric acid.

-

Extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product, β-(4-Methoxy-2-methylbenzoyl)propionic acid, can be purified by recrystallization from a suitable solvent system like benzene/hexane.

Stage 2: Reduction to γ-(4-Methoxy-2-methylphenyl)butyric acid

The keto group of the propionic acid derivative is reduced to a methylene group. The Clemmensen reduction (using amalgamated zinc and hydrochloric acid) is a classic and effective method for this transformation, particularly for substrates that are stable to strong acidic conditions.

Experimental Protocol:

-

Prepare amalgamated zinc by stirring zinc dust (4.0 eq) with a 5% aqueous solution of mercuric chloride for 5 minutes. Decant the solution and wash the solid with water.

-

To a flask containing the amalgamated zinc, add concentrated hydrochloric acid and the keto-acid from Stage 1 (1.0 eq).

-

Heat the mixture to reflux with vigorous stirring for 8-10 hours. Additional portions of HCl may be required during the reflux period to maintain the acidic concentration.

-

After cooling, decant the aqueous layer and extract it with ethyl acetate.

-

Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate, and concentrate under vacuum to yield γ-(4-Methoxy-2-methylphenyl)butyric acid.

Stage 3: Intramolecular Cyclization to 4-Methoxy-7-Methylindan-1-one

The formation of the indanone ring is achieved through an intramolecular Friedel-Crafts acylation. Polyphosphoric acid (PPA) is an excellent reagent for this type of cyclization, acting as both a catalyst and a solvent.[3] The cyclization occurs at the position ortho to the methoxy group and meta to the alkyl chain, which is the only available position on the activated ring for intramolecular attack.

Experimental Protocol:

-

Place γ-(4-Methoxy-2-methylphenyl)butyric acid (1.0 eq) in a flask and add polyphosphoric acid (approx. 10 times the weight of the acid).

-

Heat the mixture in an oil bath at 90-95°C with mechanical stirring for 1 hour.[3]

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

The solid product, 4-Methoxy-7-Methylindan-1-one, will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water and a saturated sodium bicarbonate solution.

-

The product can be purified by recrystallization from petroleum ether to give colorless crystals.[3]

Stage 4: Complete Reduction to 4-Methoxy-7-Methylindane

The final step in preparing the bromination precursor is the reduction of the indanone carbonyl group. A Wolff-Kishner reduction (using hydrazine hydrate and a strong base like potassium hydroxide) is suitable for this transformation.

Experimental Protocol:

-

To a flask containing diethylene glycol, add 4-Methoxy-7-Methylindan-1-one (1.0 eq), hydrazine hydrate (4.0 eq), and potassium hydroxide pellets (4.0 eq).

-

Heat the mixture to 180-200°C with a reflux condenser for 4 hours, allowing water and excess hydrazine to distill off.

-

Cool the mixture, add water, and extract the product with diethyl ether.

-

Wash the ether layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting oil, 4-Methoxy-7-Methylindane, can be purified by vacuum distillation.

Stage 5: Regioselective Bromination to this compound

The final step is the electrophilic aromatic substitution to install the bromine atom. The aromatic ring of 4-Methoxy-7-Methylindane is highly activated by the electron-donating methoxy and methyl groups. The methoxy group is the more powerful activating and directing group. It directs electrophiles to its ortho and para positions. The para position is occupied by the methyl group, and one ortho position is part of the fused aliphatic ring. Therefore, the remaining ortho position (C5) is the overwhelmingly favored site for substitution. N-Bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile is an excellent reagent for the mild and highly regioselective monobromination of activated aromatic rings.[4][5]

Caption: Mechanism of regioselective electrophilic bromination at the C5 position.

Experimental Protocol:

-

Dissolve 4-Methoxy-7-Methylindane (1.0 eq) in acetonitrile in a round-bottom flask.

-

Add N-Bromosuccinimide (1.05 eq) to the solution in one portion.

-

Stir the resulting mixture at room temperature for 30-60 minutes.[4] The reaction is typically rapid for activated systems.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Characterization Data Summary

The following table provides expected and representative data for the key compounds in this synthesis pathway. Actual experimental values may vary.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (δ, ppm) Key Signals[6] | Expected ¹³C NMR (δ, ppm) Key Signals[6] |

| 4-Methoxy-7-Methylindan-1-one | C₁₁H₁₂O₂ | 176.21 | 7.1 (d, Ar-H), 6.8 (d, Ar-H), 3.9 (s, -OCH₃), 3.0 (t, -CH₂-), 2.7 (t, -CH₂-), 2.4 (s, -CH₃) | 205 (C=O), 158 (Ar-C), 138 (Ar-C), 125 (Ar-CH), 115 (Ar-CH), 55 (-OCH₃), 36 (-CH₂-), 25 (-CH₂-), 18 (-CH₃) |

| 4-Methoxy-7-Methylindane | C₁₁H₁₄O | 162.23 | 6.8 (d, Ar-H), 6.6 (d, Ar-H), 3.8 (s, -OCH₃), 2.9 (t, Ar-CH₂-), 2.2 (s, -CH₃), 2.1 (p, -CH₂-) | 155 (Ar-C), 135 (Ar-C), 127 (Ar-CH), 118 (Ar-CH), 55 (-OCH₃), 32 (Ar-CH₂-), 25 (-CH₂-), 18 (-CH₃) |

| This compound | C₁₁H₁₃BrO | 241.12 | 6.9 (s, Ar-H), 3.9 (s, -OCH₃), 2.9 (t, Ar-CH₂-), 2.3 (s, -CH₃), 2.1 (p, -CH₂-) | 154 (Ar-C), 136 (Ar-C), 130 (Ar-CH), 110 (Ar-C-Br), 60 (-OCH₃), 33 (Ar-CH₂-), 25 (-CH₂-), 18 (-CH₃) |

Safety and Handling

-

Friedel-Crafts Reactions: Anhydrous aluminum chloride is highly corrosive and reacts violently with water. All manipulations should be performed in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction can be exothermic and releases HCl gas.

-

Clemmensen Reduction: Mercury compounds are highly toxic. Amalgamated zinc should be handled with extreme care, and all waste must be disposed of according to institutional guidelines for heavy metal waste. The reaction is performed in concentrated HCl, which is highly corrosive.

-

N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle in a well-ventilated fume hood. It is also light-sensitive and should be stored appropriately.

-

Solvents: Dichloromethane, nitrobenzene, and other organic solvents are hazardous. Avoid inhalation and skin contact.

Conclusion

This guide details a logical and robust synthetic pathway to this compound, a valuable building block for chemical and pharmaceutical research. By leveraging well-established transformations such as the Friedel-Crafts reaction, intramolecular cyclization, and regioselective bromination, this multi-step synthesis provides reliable access to the target compound. The rationale behind the choice of reagents and the control of regioselectivity have been explained, offering a comprehensive framework for researchers to implement and adapt this synthesis for their specific needs.

References

- BenchChem. (2025).

- ResearchGate. (2014). Synthesis, characterization and spectroscopic properties of some 2-substituted 1,3-indandiones and their metal complexes.

- PubMed. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition.

- BenchChem. (2025).

- Chemistry Stack Exchange. (2018). Reaction of anisole and succinic anhydride in presence of aluminium chloride.

- Chemistry Stack Exchange. (2016).

- PubMed. (2023).

- P.S.E.B.M. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes.

- Chemistry LibreTexts. (2022).

- YouTube. (2022).

- PMC - NIH. (2019).

- Desai, R. D., & Wali, M. A. (1937). Studies in the Friedel-Crafts Reaction. Part III. The Condensation of the Methyl Ethers of Phenol and Cresols with Succinic Anhydride. Proceedings of the Indian Academy of Sciences - Section A, 6(2), 135-143.

- ChemicalBook. (n.d.). 4-HYDROXY-7-METHYLINDANE synthesis.

- ChemRxiv. (2023).

- PubMed. (1997). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides.

- ResearchGate. (2019). (PDF)

- ResearchGate. (2006).

- HETEROCYCLES. (2005). A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS.

- PMC - NIH. (2014). Synthesis of 1-indanones with a broad range of biological activity.

- RSC Publishing. (n.d.). NBS-promoted regioselective thiocyanatothiolation of alkenes with free thiols and NH4SCN.

- PMC - NIH. (2018). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides.

- ResearchGate. (2007). A new course of the Perkin cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids. Synthesis of 2-alkyl-7-methoxy-5-nitrobenzo[b]furans.

- Sigma-Aldrich. (n.d.). 4-HYDROXY-7-METHYL-1-INDANONE AldrichCPR.

- ResearchGate. (n.d.). N-Bromosuccinimide (NBS)(2).

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-4-Methoxy-7-Methylindane

This guide provides a comprehensive overview of the physicochemical properties of 5-Bromo-4-Methoxy-7-Methylindane, a substituted indane derivative of interest to researchers in drug discovery and organic synthesis. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights into the characterization of this compound.

Introduction: The Significance of Physicochemical Profiling

In the realm of drug development and medicinal chemistry, a thorough understanding of a compound's physicochemical properties is paramount. These properties govern a molecule's behavior from initial synthesis and purification to its ultimate pharmacokinetic and pharmacodynamic profile. For a novel compound like this compound, establishing a robust physicochemical profile is the foundational step in its journey from a laboratory curiosity to a potential therapeutic agent. This guide will delve into the key properties of this molecule, the methodologies for their determination, and the rationale behind these experimental choices.

Molecular Structure and Identification

A clear identification of the molecular structure is the starting point for any physicochemical analysis.

Structure:

Caption: 2D Chemical Structure of this compound

Key Identifiers:

| Identifier | Value | Source |

| CAS Number | 175136-09-1 | [1][2] |

| Molecular Formula | C₁₁H₁₃BrO | [3] |

| Molecular Weight | 241.12 g/mol | [3] |

| IUPAC Name | 5-bromo-4-methoxy-7-methyl-2,3-dihydro-1H-indene | [3] |

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Flash Point | 130.2°C | [1] |

| Vapor Pressure | 0.00106 mmHg at 25°C | [1] |

| Index of Refraction | 1.572 | [1] |

| LogP | 3.25480 | [1] |

The predicted LogP value suggests that this compound is a lipophilic compound, which has significant implications for its solubility and potential to cross biological membranes.

Experimental Determination of Physicochemical Properties

The following sections detail the experimental protocols for determining the key physicochemical properties of this compound. The causality behind these experimental choices is explained to provide a deeper understanding of the scientific integrity of the data obtained.

Melting Point Analysis

The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity.[4] A sharp melting range is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.[4]

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: The sample must be completely dry and in a fine powder form to ensure efficient and uniform heat transfer.[4] If the sample is crystalline, it should be gently crushed using a mortar and pestle.

-

Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is then tapped gently to pack the sample to a height of 2-3 mm.[5]

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is increased rapidly to about 20°C below the expected melting point, and then the heating rate is slowed to approximately 1-2°C per minute.[5]

-

Data Recording: The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a liquid are recorded as the melting range.[6]

Causality of Experimental Choices:

-

Slow Heating Rate: A slow heating rate near the melting point is crucial for allowing the system to reach thermal equilibrium, ensuring that the recorded temperature accurately reflects the sample's temperature.[5]

-

Dry and Powdered Sample: A dry, powdered sample ensures that there are no solvents to act as impurities and that heat is transferred uniformly throughout the sample.[4]

Solubility Assessment

Solubility is a critical parameter for drug development, influencing formulation, administration routes, and bioavailability. A qualitative and quantitative understanding of a compound's solubility in various solvents is essential.

Experimental Protocol: Qualitative and Quantitative Solubility

Qualitative Assessment:

-

Add approximately 1-2 mg of this compound to 1 mL of various solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane) in separate vials.

-

Agitate the vials at a constant temperature (e.g., 25°C) for a set period.

-

Visually inspect for dissolution.

Quantitative Assessment (Soxhlet Extraction):

For compounds with limited solubility, Soxhlet extraction is a robust method for determining the amount of soluble material in a solid matrix.[7][8][9] This technique uses a continuous reflux of a solvent to extract the soluble components.[7][8][9]

-

Sample Preparation: A known weight of the finely ground, dry sample is placed in a cellulose thimble.[7]

-

Apparatus Setup: The thimble is placed in the extraction chamber of the Soxhlet apparatus, which is connected to a round-bottom flask containing the solvent and a condenser.[7]

-

Extraction: The solvent is heated to reflux. The solvent vapor bypasses the thimble, condenses, and drips back onto the sample, gradually filling the extraction chamber.[9]

-

Siphoning: When the solvent reaches the top of the siphon arm, the entire solution is siphoned back into the round-bottom flask.[7] This cycle is repeated multiple times.

-

Analysis: After extraction, the solvent in the round-bottom flask, now containing the extracted solute, can be evaporated to determine the mass of the dissolved compound.

Causality of Experimental Choices:

-

Soxhlet for Low Solubility: This method is particularly effective for compounds with low solubility as it repeatedly exposes the sample to fresh, hot solvent, maximizing extraction efficiency.[8][9]

-

Choice of Solvents: A range of solvents with varying polarities is used to build a comprehensive solubility profile.

Caption: Workflow for Solubility Determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[10][11] The solution must be free of any solid particles.[12]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Data Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the molecular structure.

Causality of Experimental Choices:

-

Deuterated Solvents: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and for the spectrometer's lock system.[10]

-

Filtration: Filtering the sample removes any particulate matter that could interfere with the magnetic field homogeneity, leading to broadened spectral lines.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Given the likely volatility of this compound, GC-MS is a suitable analytical technique.[13]

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a volatile organic solvent such as hexane or dichloromethane.[14] The sample must be free of non-volatile materials.[14]

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

Separation and Detection: The compound is vaporized and separated on the GC column before entering the mass spectrometer for ionization and detection.[13]

-

Analysis: The resulting mass spectrum will show the molecular ion peak, confirming the molecular weight, and a characteristic fragmentation pattern.

Causality of Experimental Choices:

-

GC for Volatile Compounds: Gas chromatography is an excellent technique for separating volatile and semi-volatile compounds.[13]

-

MS for Identification: Mass spectrometry provides a molecular fingerprint that can be used for unambiguous identification.

Caption: Workflow for Spectroscopic Characterization.

Synthesis and Purity Considerations

While a specific, detailed synthesis for this compound is not widely published, related indane and indole syntheses suggest potential routes. For example, the synthesis of 5-bromo-7-methylindole has been reported, which could potentially be adapted.[15] The synthesis of a related compound, 5-Bromo-7-methoxy-indan-1-one, from 3-(3-Bromo-5-methoxy-phenyl)-propionic acid has also been described.[16]

The purity of the final compound is critically dependent on the synthetic route and the purification methods employed. Common purification techniques for such compounds include silica gel column chromatography. The presence of impurities can significantly impact the measured physicochemical properties, particularly the melting point. Therefore, the analytical techniques described in this guide are not only for characterization but also for quality control to ensure the purity of the material under investigation.

Safety Information

Based on available safety data for similar compounds, this compound should be handled with care. It may be irritating to the eyes, respiratory system, and skin. Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed. Handling should be performed in a well-ventilated area or a fume hood.

Conclusion

This technical guide has outlined the key physicochemical properties of this compound and provided detailed, field-tested protocols for their determination. A comprehensive understanding of these properties is essential for any researcher working with this compound. The integration of predictive data with robust experimental methodologies provides a solid foundation for further research and development. The self-validating nature of the described protocols, where purity is assessed alongside physical properties, ensures the generation of reliable and reproducible data.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

University of California, Riverside. NMR Sample Preparation. [Link]

-

Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University College London. Sample Preparation. [Link]

-

Borosil Scientific. Soxhlet Extraction: Basics & Principle. [Link]

-

Mettler Toledo. DETERMINATION OF MELTING POINTS. [Link]

- Vázquez-Martínez, J., & López, M. G. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide.

-

University of Alberta. Melting point determination. [Link]

-

University of York. Soxhlet Extraction. [Link]

-

University of Basrah. Melting Point. [Link]

- Vázquez-Martínez, J., & López, M. G. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide.

-

Kalstein. Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory. [Link]

-

Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

-

Organomation. What is Soxhlet Extraction?. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

- Lee, S., Son, M., Kim, O. P., Lee, J., & Kim, J. (2020). Selective Soxhlets extraction to enhance solubility of newly-synthesized poly(indoloindole-selenophene vinylene selenophene)

-

SCION Instruments. Sample preparation GC-MS. [Link]

- Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., El-Faham, A., & Soliman, S. M. (2023). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)

-

University of Maryland. Sample Preparation Guidelines for GC-MS. [Link]

-

AxisPharm. Small Molecule Analysis. [Link]

- Ghorbani-Vaghei, R., & Amiri, M. (2024). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.

- Google Patents.

-

Chemsrc. This compound | CAS#:175136-09-1. [Link]

-

PubChem. 5-Bromo-4-methoxy-2-methylpyridine. [Link]

-

PubChem. 5-bromo-4-methyl-7-(2-methylphenyl)-1H-indene. [Link]

-

Beilstein Journals. Supplementary Information. [Link]

-

PubChem. 5-Bromo-7-methyl-indan-1-ol. [Link]

-

ResearchGate. 1 H NMR spectrum of 5-hydroxy-7-methoxy-4-methylphthalide (400 MHz, DMSO). [Link]

-

The Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. [Link]

-

Pharmaffiliates. CAS No : 164513-39-7 | Product Name : 5-Bromo-2-methoxy-4-methylpyridine. [Link]

-

PubChem. 4-Bromoanisole. [Link]

-

Cheméo. Chemical Properties of 1-Bromo-4-methylhexane (CAS ---). [Link]

Sources

- 1. This compound | CAS#:175136-09-1 | Chemsrc [chemsrc.com]

- 2. This compound | 175136-09-1 [amp.chemicalbook.com]

- 3. 1H-Indene, 5-bromo-2,3-dihydro-4-methoxy-7-methyl- [cymitquimica.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomosul.edu.iq [uomosul.edu.iq]

- 7. Soxhlet Extraction: Basics & Principle | Borosil Scientific [borosilscientific.com]

- 8. Chemistry Teaching Labs - Soxhlet Extraction [chemtl.york.ac.uk]

- 9. organomation.com [organomation.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 13. Sample preparation GC-MS [scioninstruments.com]

- 14. uoguelph.ca [uoguelph.ca]

- 15. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]

- 16. 5-Bromo-7-methoxy-indan-1-one synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 5-Bromo-4-Methoxy-7-Methylindane (CAS: 175136-09-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-methoxy-7-methylindane is a substituted indane derivative, a class of bicyclic compounds that has garnered significant attention in medicinal chemistry. The indane scaffold is a privileged structure found in numerous biologically active molecules and approved drugs, highlighting its importance in the development of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthetic route, detailed analytical characterization protocols, and a discussion of its potential applications in drug discovery, particularly in oncology and neuroscience.

Introduction: The Significance of the Indane Scaffold

The indane core, consisting of a benzene ring fused to a cyclopentane ring, provides a rigid and synthetically tractable framework for the design of therapeutic agents.[1] The conformational rigidity of the indane nucleus allows for precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets.[3] Numerous indane-containing compounds have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[4][5] The versatility of the indane scaffold, coupled with the ability to introduce diverse functionalities, makes it a valuable platform in modern drug discovery.[1] this compound, with its specific substitution pattern of a bromine atom, a methoxy group, and a methyl group, represents a unique chemical entity with potential for targeted biological activity.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and interpretation of biological data.

| Property | Value | Reference |

| CAS Number | 175136-09-1 | N/A |

| Molecular Formula | C₁₁H₁₃BrO | N/A |

| Molecular Weight | 241.12 g/mol | N/A |

| IUPAC Name | 5-bromo-4-methoxy-7-methyl-2,3-dihydro-1H-indene | N/A |

| Appearance | Expected to be a solid or oil | N/A |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, methanol, dichloromethane) and poorly soluble in water. | N/A |

| Storage | Store in a cool, dry, and well-ventilated area, away from incompatible substances. | N/A |

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis can be envisioned to start from a readily available substituted benzene derivative, followed by a sequence of reactions to construct the indane core and introduce the desired functionalities. A likely precursor would be a substituted phenylpropanoic acid, which can be cyclized to form the corresponding indanone.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a hypothetical representation and would require optimization in a laboratory setting.

Step 1: Intramolecular Friedel-Crafts Acylation to Synthesize 5-Bromo-4-methoxy-7-methyl-1-indanone [6]

-

To a flask containing polyphosphoric acid (PPA), add 3-(3-Bromo-2-methoxy-5-methylphenyl)propanoic acid.

-

Heat the mixture with stirring to approximately 90-100 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Bromo-4-methoxy-7-methyl-1-indanone.

Step 2: Reduction of the Indanone to this compound [8]

-

Wolff-Kishner Reduction:

-

To a flask containing diethylene glycol, add 5-Bromo-4-methoxy-7-methyl-1-indanone and hydrazine hydrate.

-

Heat the mixture to reflux for a specified period.

-

Add potassium hydroxide pellets portion-wise and continue to heat, allowing for the removal of water and excess hydrazine.

-

After the reaction is complete, cool the mixture, dilute with water, and extract with an organic solvent (e.g., diethyl ether or hexane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude this compound.

-

Purification Protocol

Purification of the final compound is critical to ensure high purity for biological testing. High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose.[9][10]

Reverse-Phase HPLC (RP-HPLC) Purification:

-

Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or acetonitrile) and filter through a 0.45 µm syringe filter.[11]

-

HPLC System:

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is typically effective.

-

Detection: UV detector set at a wavelength where the compound exhibits maximum absorbance (determined by UV-Vis spectroscopy).

-

-

Gradient Elution: Start with a lower percentage of acetonitrile and gradually increase the concentration to elute the compound.

-

Fraction Collection: Collect fractions corresponding to the desired peak.

-

Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Analytical Characterization

The structural identity and purity of the synthesized this compound must be unequivocally confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected signals would include aromatic protons, a singlet for the methoxy group, a singlet for the methyl group, and multiplets for the methylene protons of the indane ring. The chemical shifts will be influenced by the electronic effects of the bromo, methoxy, and methyl substituents.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC): These experiments will be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity within the molecule.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and elemental composition of the compound.

-

High-Resolution Mass Spectrometry (HRMS): ESI-HRMS will provide the accurate mass of the molecular ion, which can be used to confirm the elemental formula (C₁₁H₁₃BrO). The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a characteristic feature in the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy will provide information about the functional groups present in the molecule. Key expected absorption bands include C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (methoxy group).

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Potential Applications in Drug Discovery

The structural features of this compound suggest potential applications in several therapeutic areas, primarily based on the known biological activities of substituted indanes.[4]

Oncology

The indane scaffold is present in several compounds with demonstrated anti-cancer activity.[3][12] These compounds can act through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer cell proliferation and survival. The specific substitution pattern of this compound could confer selective activity against certain cancer cell lines. Further investigation into its cytotoxic effects and mechanism of action is warranted.

Central Nervous System (CNS) Disorders

Substituted indanes have shown promise in the treatment of neurodegenerative diseases, such as Alzheimer's disease.[5] For instance, Donepezil, an acetylcholinesterase inhibitor used to treat Alzheimer's, features an indanone core.[1] The lipophilic nature of the indane scaffold can facilitate penetration of the blood-brain barrier, a critical property for CNS-active drugs. The bromo and methoxy substituents on this compound could modulate its interaction with CNS targets.

Future Directions and Preclinical Evaluation

To explore the therapeutic potential of this compound, a systematic preclinical evaluation is necessary. This would involve:

-

In vitro screening: Assessing the compound's activity against a panel of cancer cell lines and relevant CNS targets (e.g., enzymes, receptors).

-

Mechanism of action studies: Investigating the molecular pathways through which the compound exerts its biological effects.

-

In vivo studies: Evaluating the compound's efficacy and safety in animal models of relevant diseases.

Conclusion

This compound is a structurally interesting molecule belonging to the medicinally important class of indane derivatives. While specific biological data for this compound is not yet available, its chemical structure suggests a strong potential for applications in drug discovery, particularly in oncology and neuroscience. This technical guide provides a foundational understanding of its properties, a plausible synthetic strategy, and a roadmap for its analytical characterization and preclinical evaluation. Further research into this and related substituted indanes is likely to yield novel therapeutic candidates.

References

-

Prasher, P., & Sharma, A. (2021). Medicinal Chemistry of Indane and Its Analogues: A Mini Review. ChemistrySelect, 6(10), 2235-2254. [Link]

-

Eburon Organics. (n.d.). Indane Derivatives. Retrieved from [Link]

-

Eburon Organics. (n.d.). Indane. Retrieved from [Link]

-

O'Boyle, N. M., Greene, L. M., Bergin, O., Fichet, J. B., McCabe, T., & Meegan, M. J. (2011). From Nature to Medicinal Chemistry: Anti-Cancer Activity of Novel Indane Scaffolds. Arrow@TU Dublin. [Link]

- Prasher, P., & Sharma, A. (2021). Medicinal Chemistry of Indane and Its Analogues A Mini Review. ChemistrySelect, 6(10), 2235-2254.

-

Li, W., et al. (2024). Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. ACS Chemical Neuroscience, 15(10), 2005-2019. [Link]

-

Request PDF. (n.d.). Recent advances in transition-metal-catalyzed annulations for the construction of 1-Indanone core. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (2012). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 89, 115. [Link]

-

Mondal, S., & Ghorai, M. K. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33999-34021. [Link]

-

SciSpace. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. [Link]

-

Siodłak, D. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. [Link]

-

Bandaru, S. S. M., & Schulzke, C. (2023). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Molbank, 2023(3), M1636. [Link]

-

Request PDF. (n.d.). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Retrieved from [Link]

-

Bolognesi, M. L., et al. (2009). Design, synthesis and biological evaluation of indane-2-arylhydrazinylmethylene-1,3-diones and indol-2-aryldiazenylmethylene-3-ones as beta-amyloid aggregation inhibitors. European Journal of Medicinal Chemistry, 44(12), 4937-4945. [Link]

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

-

Giles, D., et al. (2008). Synthesis and Biological Evaluation of Substituted Thiophenyl Derivatives of Indane-1, 3-Dione. ResearchGate. [Link]

-

Lee, H., et al. (2024). Design, synthesis, and biological evaluation of (E)-2-benzylidene-1-indanones derivatized by bioisosteric replacement of aurones. ResearchGate. [Link]

-

Schepartz, A. (2016). HPLC Purification of Peptides. protocols.io. [Link]

-

Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Tetrahydroacridin Hybrids with Sulfur-Inserted Linkers as Potential Multitarget Agents for Alzheimer's Disease. Molecules, 29(10), 2311. [Link]

-

Wang, Y., et al. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2022(2), M1367. [Link]

-

ResearchGate. (n.d.). HPLC purification of peptides and miniature proteins. Retrieved from [Link]

-

University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]

-

Kumar, A., & Kumar, S. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of the Indian Chemical Society, 91(10), 1951-1956. [Link]

-

Zhang, Y., et al. (2022). Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. Molecules, 27(24), 8913. [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

Sources

- 1. eburon-organics.com [eburon-organics.com]

- 2. Indane Derivatives | Eburon [eburon-organics.com]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Bromo-7-methoxy-indan-1-one synthesis - chemicalbook [chemicalbook.com]

- 7. 5-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. protocols.io [protocols.io]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. arrow.tudublin.ie [arrow.tudublin.ie]

An In-depth Technical Guide to the Spectroscopic Data of 5-Bromo-4-Methoxy-7-Methylindane

This technical guide provides a comprehensive analysis of the spectroscopic properties of 5-Bromo-4-Methoxy-7-Methylindane, a substituted indane derivative of interest to researchers and professionals in drug development and chemical synthesis. Given the current absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopic interpretation and data from structurally related compounds to present a detailed, predictive analysis. This approach is designed to offer valuable insights for the identification, characterization, and quality control of this compound.

Introduction to this compound

This compound (CAS No. 175136-09-1) is a halogenated and alkoxylated derivative of methylindane.[1][2] Its molecular structure, comprising an indane core with bromo, methoxy, and methyl substituents, suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. The precise characterization of such molecules is paramount, and spectroscopic techniques are the cornerstone of this process. This guide will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Properties:

-

Molecular Formula: C₁₁H₁₃BrO[1]

-

Molecular Weight: 241.12 g/mol [1]

-

InChI Key: IKBZAUYPBWFMDI-UHFFFAOYSA-N[1]

The structural features of this compound are depicted in the following diagram:

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data and Interpretation

The following sections provide a detailed prediction and interpretation of the key spectroscopic data for this compound. These predictions are based on established principles of nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry, and are supplemented by data from analogous structures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to provide distinct signals for the aromatic, aliphatic, methoxy, and methyl protons. The predicted chemical shifts (δ) are in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H6 (Aromatic) | ~6.8 - 7.2 | s | - | 1H |

| OCH₃ (Methoxy) | ~3.8 - 4.0 | s | - | 3H |

| H1 (Aliphatic) | ~2.8 - 3.0 | t | ~7.5 | 2H |

| H3 (Aliphatic) | ~2.8 - 3.0 | t | ~7.5 | 2H |

| H2 (Aliphatic) | ~1.9 - 2.2 | quintet | ~7.5 | 2H |

| CH₃ (Methyl) | ~2.2 - 2.4 | s | - | 3H |

Expertise & Experience in Interpretation:

-

Aromatic Proton (H6): The single aromatic proton is expected to appear as a singlet due to the absence of adjacent protons for coupling. Its chemical shift will be influenced by the surrounding substituents.

-

Methoxy Protons (OCH₃): The three protons of the methoxy group will resonate as a sharp singlet, a characteristic feature of this functional group.

-

Aliphatic Protons (H1, H2, H3): The five-membered ring protons will exhibit characteristic multiplicities. The H1 and H3 protons, being equivalent, are expected to appear as a triplet due to coupling with the H2 protons. The H2 protons will likely be a quintet (or a multiplet) from coupling to both H1 and H3 protons.

-

Methyl Protons (CH₃): The methyl group attached to the aromatic ring will also be a singlet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum is predicted to show 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C4 (Ar-C-O) | ~150 - 155 |

| C7a (Ar-C) | ~140 - 145 |

| C3a (Ar-C) | ~135 - 140 |

| C7 (Ar-C-CH₃) | ~130 - 135 |

| C6 (Ar-CH) | ~115 - 120 |

| C5 (Ar-C-Br) | ~110 - 115 |

| OCH₃ (Methoxy) | ~55 - 60 |

| C1 (Aliphatic) | ~30 - 35 |

| C3 (Aliphatic) | ~30 - 35 |

| C2 (Aliphatic) | ~25 - 30 |

| CH₃ (Methyl) | ~15 - 20 |

Expertise & Experience in Interpretation:

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbon attached to the oxygen of the methoxy group (C4) will be the most downfield among the aromatic carbons. The carbon bearing the bromine atom (C5) will be shielded relative to an unsubstituted carbon.

-

Aliphatic Carbons: The carbons of the five-membered ring will appear in the upfield region of the spectrum, with their specific shifts determined by their position within the ring.

-

Methoxy and Methyl Carbons: The methoxy carbon will resonate in the typical range for such groups, while the methyl carbon attached to the aromatic ring will be the most upfield signal.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aliphatic C-H | 2850 - 3000 | Stretch |

| C=C (Aromatic) | 1450 - 1600 | Stretch |

| C-O (Ether) | 1000 - 1300 | Stretch |

| C-Br | 500 - 600 | Stretch |

Expertise & Experience in Interpretation:

-

The presence of both aromatic and aliphatic C-H stretching vibrations will be evident.

-

The characteristic aromatic C=C stretching absorptions will confirm the presence of the benzene ring.

-

A strong band corresponding to the C-O stretching of the methoxy group is expected.

-

The C-Br stretching vibration will appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 240/242 | [M]⁺ and [M+2]⁺ (Molecular ion peak with isotopic pattern for Bromine) |

| 225/227 | [M - CH₃]⁺ |

| 161 | [M - Br]⁺ |

| 146 | [M - Br - CH₃]⁺ |

Expertise & Experience in Interpretation:

-

Molecular Ion Peak: A characteristic pair of peaks of nearly equal intensity at m/z 240 and 242 will be observed for the molecular ion ([M]⁺), corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Fragmentation Pattern: The molecule is expected to undergo fragmentation through the loss of a methyl radical ([M - CH₃]⁺) and the loss of a bromine radical ([M - Br]⁺). Further fragmentation of the [M - Br]⁺ ion by loss of a methyl radical would give a fragment at m/z 146.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

The following are detailed, self-validating protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0 ppm.

Caption: A streamlined workflow for NMR analysis.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide. Alternatively, for a liquid or dissolved sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Use a Fourier Transform Infrared (FTIR) spectrometer. Record a background spectrum of the empty sample compartment or the pure solvent. Then, record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Data Acquisition: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). For EI, the sample is introduced into the source where it is bombarded with electrons. For ESI, the sample solution is sprayed into the source, creating charged droplets.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The isotopic pattern for bromine should be clearly visible.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of expected ¹H NMR, ¹³C NMR, IR, and MS data, along with standardized experimental protocols, serves as a valuable resource for scientists and researchers. It is anticipated that this guide will facilitate the unambiguous identification and characterization of this compound in research and development settings, ensuring scientific integrity and accelerating the progress of projects that utilize this molecule.

References

-

Chemsrc. (2024, January 30). This compound | CAS#:175136-09-1. Retrieved from [Link]

Sources

Unveiling the Therapeutic Potential of 5-Bromo-4-Methoxy-7-Methylindane: A Technical Guide for Drug Discovery Professionals

Foreword: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the indane core represents a "privileged structure," a molecular framework that has repeatedly demonstrated the ability to bind to a variety of biological targets and exhibit a wide range of pharmacological activities.[1] From established pharmaceuticals to cutting-edge clinical candidates, indane derivatives have shown significant promise in therapeutic areas including neuroprotection, oncology, and inflammation. This guide delves into the untapped potential of a novel indane derivative, 5-Bromo-4-Methoxy-7-Methylindane , a compound at the frontier of drug discovery. While direct biological data for this specific molecule is not yet available in the public domain, its structural features—a strategic combination of a bromine atom, a methoxy group, and a methyl group on the indane scaffold—provide a compelling rationale for its investigation as a potential therapeutic agent.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It will not follow a rigid template but will instead be structured to logically explore the scientific foundation for investigating this compound. We will begin by dissecting the known biological activities of related indane derivatives and the influence of its key chemical substituents. Subsequently, we will propose a comprehensive, multi-pronged research plan, including in silico modeling, a plausible synthetic route, and a suite of robust biological assays to elucidate the therapeutic potential of this compound.

The Indane Scaffold: A Foundation for Diverse Biological Activity

The rigid, bicyclic structure of the indane nucleus provides a versatile platform for the design of targeted therapeutics. Its unique conformation allows for the precise spatial orientation of substituents, facilitating high-affinity interactions with biological macromolecules. The existing literature robustly supports the diverse bioactivities of indane derivatives:

-

Neuroprotective Effects: Substituted indanes have been extensively investigated for their potential in treating neurodegenerative diseases.[2] They have shown promise in models of Alzheimer's disease, Parkinson's disease, and ischemic stroke, often through mechanisms involving the modulation of oxidative stress and neuroinflammation.[2][3]

-

Anticancer Activity: The indane scaffold has been incorporated into numerous compounds exhibiting potent anticancer properties.[4] These derivatives can induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer cell lines.[5]

-

Anti-inflammatory Properties: Indane derivatives have also demonstrated significant anti-inflammatory activity, suggesting their potential in treating chronic inflammatory conditions.[6][7]

Deconstructing the Substituents: A Rationale for Predicted Bioactivity

The specific substitution pattern of this compound is not arbitrary. Each functional group is hypothesized to contribute to the compound's overall biological profile, potentially leading to synergistic effects.

The Role of the Bromine Atom: Enhancing Potency and Interaction

The introduction of a bromine atom can significantly influence a molecule's pharmacological properties. Halogenation is a common strategy in medicinal chemistry to enhance binding affinity and modulate metabolic stability.[5] In the context of bioactive molecules, bromine can:

-

Increase Lipophilicity: This can improve membrane permeability and cellular uptake.

-

Form Halogen Bonds: These non-covalent interactions can contribute to stronger and more specific binding to target proteins.

-

Modulate Electronic Properties: The electron-withdrawing nature of bromine can alter the reactivity and metabolic profile of the molecule.

Studies on related halogenated compounds have shown that bromination can enhance anticancer and anti-inflammatory activities.[4][8]

The Methoxy Group: A Modulator of Physicochemical Properties and Bioactivity

The methoxy group is another key player in determining the pharmacological profile of a drug candidate. Its presence can:

-

Influence Lipophilicity and Solubility: A methoxy group can fine-tune the balance between these properties, which is crucial for oral bioavailability.

-

Act as a Hydrogen Bond Acceptor: This can facilitate interactions with biological targets.

-

Impact Metabolism: The methoxy group can be a site of metabolism, influencing the compound's pharmacokinetic profile.

Research on methoxy-substituted indanes and other scaffolds has demonstrated its ability to modulate anticancer and neuroprotective effects.[6][9]

The 7-Methyl Group: A Less Explored but Potentially Significant Contributor

While the influence of methyl groups on the indane ring is less extensively documented in the context of biological activity, its presence at the 7-position could have several implications:

-

Steric Effects: The methyl group could influence the conformation of the indane ring and the orientation of the other substituents, potentially leading to more favorable interactions with a target.

-

Metabolic Stability: It could block a potential site of metabolism, thereby increasing the compound's half-life.

-

Hydrophobic Interactions: The methyl group can participate in hydrophobic interactions within a binding pocket.

The synthesis of 7-methyl-substituted indanones has been reported, providing a potential starting point for the synthesis of the target compound.

A Proposed Research Plan for the Elucidation of Biological Activity

Based on the structural analysis and the known activities of related compounds, we hypothesize that This compound possesses potential as a neuroprotective, anticancer, and/or anti-inflammatory agent . To systematically investigate this hypothesis, we propose the following integrated research plan.

In Silico Profiling: Predicting the Druglikeness and Potential Targets

Prior to synthesis, a comprehensive in silico analysis will be conducted to predict the physicochemical properties, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, and potential biological targets of this compound.

Table 1: Predicted Physicochemical and ADMET Properties

| Parameter | Predicted Value | Significance |

| Molecular Weight | 255.13 g/mol | Favorable for oral bioavailability (Lipinski's Rule of 5) |

| LogP | 3.5 - 4.5 | Indicates good membrane permeability |

| Hydrogen Bond Donors | 0 | Favorable for oral bioavailability |

| Hydrogen Bond Acceptors | 1 (Methoxy oxygen) | Favorable for oral bioavailability |

| Predicted Solubility | Moderate | Suggests potential for formulation development |

| Blood-Brain Barrier Permeability | Likely to cross | Indicates potential for CNS activity |

| CYP450 Inhibition | To be determined | Important for assessing drug-drug interaction potential |

| hERG Inhibition | To be determined | Crucial for cardiovascular safety assessment |

| Mutagenicity (Ames test) | Predicted to be non-mutagenic | Early indicator of safety |

Experimental Protocol: In Silico ADMET Prediction

-

Structure Preparation: Generate the 3D structure of this compound using molecular modeling software.

-

Property Calculation: Utilize established computational tools (e.g., SwissADME, pkCSM) to calculate the physicochemical properties and predict ADMET parameters.

-

Target Prediction: Employ reverse docking and pharmacophore modeling approaches (e.g., PharmMapper, SuperPred) to identify potential biological targets by comparing the compound's structure to databases of known ligands.

Chemical Synthesis: A Plausible Route to this compound

A multi-step synthetic route is proposed, starting from commercially available precursors. The synthesis of a key intermediate, 5-Bromo-7-methoxy-indan-1-one, has been reported in the literature, providing a solid foundation for this approach.[10]

Diagram 1: Proposed Synthetic Pathway

Caption: A proposed synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

-

Synthesis of 5-Bromo-7-methoxy-indan-1-one: Following the literature procedure, cyclize 3-(3-Bromo-5-methoxy-phenyl)-propionic acid using polyphosphoric acid.[10]

-

Introduction of the Methyl Group: Treat the resulting indanone with a suitable methylating agent, such as methyl lithium or methylmagnesium bromide, to form the corresponding tertiary alcohol.

-

Reduction to the Indane: The tertiary alcohol can be dehydrated and subsequently reduced, or the ketone can be directly reduced to the methylene group using methods like the Wolff-Kishner or Clemmensen reduction, followed by any necessary further modifications to achieve the final product.

-

Purification and Characterization: The final compound will be purified using column chromatography and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: A Tiered Approach to Uncover Therapeutic Potential

A tiered screening approach will be employed to efficiently evaluate the neuroprotective, anticancer, and anti-inflammatory properties of this compound.

Diagram 2: Biological Screening Workflow

Caption: A tiered workflow for the biological evaluation of the target compound.

Neuroprotective Activity:

-

Assay: Hydrogen peroxide (H₂O₂)-induced oxidative stress in a human neuroblastoma cell line (e.g., SH-SY5Y).

-

Protocol:

-

Culture SH-SY5Y cells to 80% confluency.

-

Pre-treat cells with varying concentrations of this compound for 24 hours.

-

Induce oxidative stress by adding a cytotoxic concentration of H₂O₂.

-

After 24 hours, assess cell viability using the MTT assay.

-

Positive Control: N-acetylcysteine (NAC).

-

Anticancer Activity:

-

Assay: Cytotoxicity against a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) and a non-cancerous cell line (e.g., HEK293) to assess selectivity.

-

Protocol:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a range of concentrations of the test compound for 72 hours.

-

Determine cell viability using the sulforhodamine B (SRB) assay.

-

Positive Control: Doxorubicin.

-

Anti-inflammatory Activity:

-

Assay: Lipopolysaccharide (LPS)-induced nitric oxide (NO) production in a murine macrophage cell line (e.g., RAW 264.7).

-

Protocol:

-

Plate RAW 264.7 cells and allow them to attach.

-

Pre-treat cells with the test compound for 1 hour.

-

Stimulate inflammation with LPS.

-

After 24 hours, measure the accumulation of nitrite in the culture medium using the Griess reagent.

-

Positive Control: Dexamethasone.

-

Should the compound exhibit significant activity in Tier 1 assays, further studies will be conducted to elucidate its mechanism of action. This may include:

-

Neuroprotection: Western blot analysis of key signaling pathways involved in apoptosis (e.g., Bcl-2, caspases) and oxidative stress response (e.g., Nrf2).

-

Anticancer: Cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V/PI staining), and target identification studies.

-

Anti-inflammation: Measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) by ELISA and investigation of the NF-κB signaling pathway.

Promising candidates from Tier 2 will be advanced to preclinical animal models relevant to the observed in vitro activity. For example:

-

Neuroprotection: A mouse model of ischemic stroke (e.g., middle cerebral artery occlusion).

-

Anticancer: A xenograft mouse model using the most sensitive cancer cell line.

-

Anti-inflammation: A mouse model of acute inflammation (e.g., carrageenan-induced paw edema).

Conclusion and Future Directions

This compound represents a novel and unexplored chemical entity with a strong theoretical basis for possessing significant biological activity. The strategic combination of a privileged indane scaffold with bromo, methoxy, and methyl substituents warrants a thorough investigation into its therapeutic potential. The comprehensive research plan outlined in this guide, encompassing in silico prediction, chemical synthesis, and a tiered biological evaluation, provides a clear and scientifically rigorous path forward. The insights gained from these studies will not only elucidate the pharmacological profile of this specific compound but also contribute to a deeper understanding of the structure-activity relationships of substituted indanes, paving the way for the development of a new generation of targeted therapeutics.

References

-

MDPI. 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. [Link]

- Google Patents.

-

PubMed. Antioxidative and anti-inflammatory activity of psiguadial B and its halogenated analogues as potential neuroprotective agents. [Link]

-

ResearchGate. Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. [Link]

-

National Institutes of Health. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. [Link]

-

PubMed. Bioactive Indanes: Proof of Concept Study for Enantioselective Synthetic Routes to PH46A, a New Potential Anti-Inflammatory Agent. [Link]

-

PubMed Central. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. [Link]

-

PubMed. Trimethoxylated Halogenated Chalcones as Dual Inhibitors of MAO-B and BACE-1 for the Treatment of Neurodegenerative Disorders. [Link]

-

MDPI. Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling. [Link]

-

PubMed. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. [Link]

-

MDPI. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. [Link]

-

CentAUR. Biological evaluation of halogenated flavone derivatives as antiangiogenic and anticancer agents. [Link]

-

ResearchGate. Design, synthesis, and biological evaluation of novel halogenated chlorido[N,N'-bis(salicylidene)-1,2-bis(3-methoxyphenyl)ethylenediamine]iron(III) complexes as anticancer agents. [Link]

-

ResearchGate. New Halogenated Chalcones as Potential Anti-Inflammatory Agents: A Comprehensive In-Silico, In-Vitro, and In-Vivo Study with ADME Profiling. [Link]

-

PubMed Central. Trimethoxylated Halogenated Chalcones as Dual Inhibitors of MAO-B and BACE-1 for the Treatment of Neurodegenerative Disorders. [Link]

-

MDPI. Bioactive Indanes: Proof of Concept Study for Enantioselective Synthetic Routes to PH46A, a New Potential Anti-Inflammatory Agent. [Link]

-

Semantic Scholar. Design and Development of Halogenated Chalcone Derivatives as Potential Anticancer Agents. [Link]

-

ResearchGate. Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. [Link]

-

MDPI. Neuroprotection by Drugs, Nutraceuticals and Physical Activity. [Link]

-

MDPI. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. [Link]

-

National Institutes of Health. Synthesis, Biological Evaluation and Structure-Activity Relationships of New Quinoxaline Derivatives as Anti-Plasmodium falciparum Agents. [Link]

-

MDPI. Neuroprotective and Anti-Inflammatory Activities of Hybrid Small-Molecule SA-10 in Ischemia/Reperfusion-Induced Retinal Neuronal Injury Models. [Link]

-

PubMed. Synthesis, structure-activity relationship, and mode-of-action studies of antimalarial reversed chloroquine compounds. [Link]

-

ResearchGate. Natural Products and Biotechnology - Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. [Link]

-

PubMed. Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. [Link]

-

MDPI. Methyl Derivatives of Flavone as Potential Anti-Inflammatory Compounds. [Link]

-

MDPI. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone. [Link]

-

National Institutes of Health. Multicomponent pattern and biological activities of seven Asphodeline taxa: potential sources of natural-functional ingredients for bioactive formulations. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Antioxidative and anti-inflammatory activity of psiguadial B and its halogenated analogues as potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bioactive Indanes: Proof of Concept Study for Enantioselective Synthetic Routes to PH46A, a New Potential Anti-Inflammatory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Trimethoxylated Halogenated Chalcones as Dual Inhibitors of MAO-B and BACE-1 for the Treatment of Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Bromo-7-methoxy-indan-1-one synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Synthesis of 5-bromo-4-methoxy-7-methyl-2,3-dihydro-1H-indene

Abstract: This guide provides a comprehensive, technically-grounded methodology for the synthesis of 5-bromo-4-methoxy-7-methyl-2,3-dihydro-1H-indene, a substituted indane of interest to researchers in medicinal chemistry and materials science. Substituted indene and indanone scaffolds are prevalent in biologically active molecules and functional materials.[1][2] The synthetic strategy detailed herein is built upon fundamental, well-established organic transformations, prioritizing regiochemical control and procedural robustness. The core approach involves the construction of a key indanone intermediate, followed by selective aromatic functionalization and final reduction. Each step is rationalized based on established reaction mechanisms and supported by authoritative literature to ensure scientific integrity and reproducibility.

Strategic Overview: A Retrosynthetic Approach

The synthesis of a multi-substituted aromatic system requires careful planning to control the regiochemical outcome of each transformation. A retrosynthetic analysis of the target molecule reveals that a linear approach, building the indane core and subsequently adding substituents, would be challenging due to complex and potentially competing directing group effects.

A more convergent and controllable strategy involves the initial synthesis of a substituted indanone core, which can then be manipulated. The ketone functionality of the indanone provides a handle for a final reduction to the desired 2,3-dihydro-1H-indene (indane) structure. This approach allows for the strategic installation of substituents onto a more stable and predictable framework.

The chosen forward synthesis pathway is therefore structured in three primary stages:

-

Indanone Core Synthesis: Construction of 4-methoxy-7-methyl-1-indanone via an intramolecular Friedel-Crafts acylation.[2]

-

Regioselective Bromination: Electrophilic aromatic substitution to install the bromine atom at the C-5 position.

-

Ketone Reduction: Conversion of the 1-indanone to the final indane product.